molecular formula C4H4F6O2 B8666593 1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol CAS No. 662-16-8

1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol

Cat. No. B8666593
M. Wt: 198.06 g/mol
InChI Key: FEKJGFZZVNCSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07232639B2

Procedure details

Into 1.82 g of dry methanol was introduced 18.86 g of hexafluoroacetone, and the mixture was stirred at room temperature. After 6 hours, the reaction mixture was distilled under a reduced pressure, to obtain 11.2 g of hexafluoroacetone methylhemiacetal as an intermediate fluorinated hemiacetal. Next, in 50 mL of THF was dissolved 11.2 g of hexafluoroacetone methylhemiacetal, and the mixture was cooled to −78° C. To the solution was added dropwise 35.5 mL of a n-butyllithium solution in hexane (concentration: 1.6 mol/L). After stirring for one hour, 5.14 g of acryloyl chloride was added dropwise thereto. After stirring for 4 hours under ice cooling, precipitated lithium chloride was filtered off and the filtrate was concentrated in vacuo. To the residue was added 200 mL of ether, and the ethereal layer was sequentially washed with a saline solution and water. The ethereal layer was dried over anhydrous magnesium sulfate. After evaporation of ether under a reduced pressure, the residue was distilled under a reduced pressure to obtain 3.06 g of the desired acrylate 3 (yield: 21%, colorless liquid).
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[CH3:11][OH:12]>>[CH3:11][O:12][C:3]([OH:4])([C:5]([F:8])([F:7])[F:6])[C:2]([F:10])([F:9])[F:1]

Inputs

Step One
Name
Quantity
18.86 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
1.82 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C(F)(F)F)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.